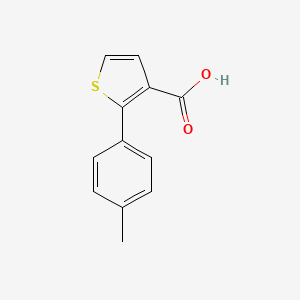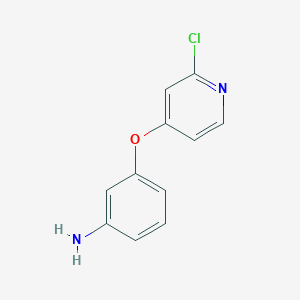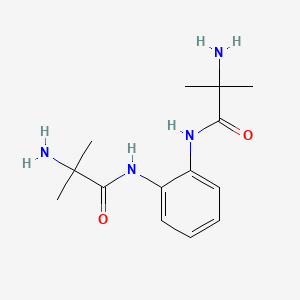![molecular formula C15H24O B8567477 Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- CAS No. 71820-52-5](/img/structure/B8567477.png)
Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- is a complex organic compound characterized by its unique spiro structure. This compound features a spiro linkage, where two rings share a single common atom, creating a rigid and distinctive three-dimensional shape. The molecular formula for this compound is C15H24O, and it is known for its applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Pd-catalyzed asymmetric decarboxylation. This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. The reaction is performed at room temperature and generates CO2 as the sole by-product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to fit into particular binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.5]decan-7-one, 1,8-dimethyl-4-(1-methylethyl)-
- Spiro[4.5]decan-7-one, 1,8-dimethyl-8,9-epoxy-4-isopropyl-
- Spiro[4.5]decan-2-one
Uniqueness
Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- is unique due to its specific substitution pattern and the presence of the isopropylidene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
71820-52-5 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(7R,9R)-7,9-dimethyl-3-propan-2-ylidenespiro[4.5]decan-8-one |
InChI |
InChI=1S/C15H24O/c1-10(2)13-5-6-15(9-13)7-11(3)14(16)12(4)8-15/h11-12H,5-9H2,1-4H3/t11-,12-/m1/s1 |
InChI Key |
LGFHUTHIGBHMDA-VXGBXAGGSA-N |
Isomeric SMILES |
C[C@@H]1CC2(CCC(=C(C)C)C2)C[C@H](C1=O)C |
Canonical SMILES |
CC1CC2(CCC(=C(C)C)C2)CC(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]butanoic acid](/img/structure/B8567417.png)


![sodium;3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate](/img/structure/B8567433.png)





![Acetyl chloride, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B8567462.png)

![3-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)propanoic acid](/img/structure/B8567498.png)
